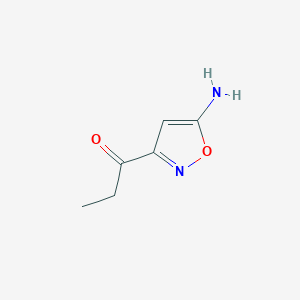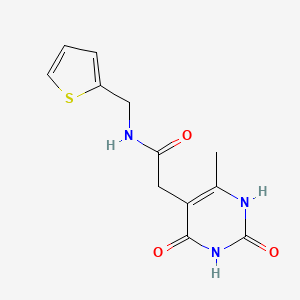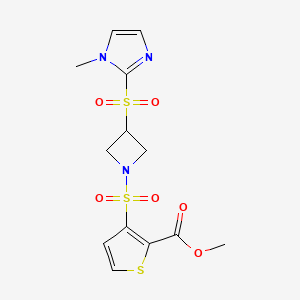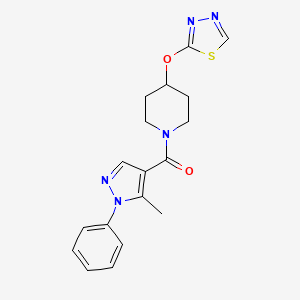
N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as MMBO, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in drug development. MMBO is a pyrrolidine-based compound that exhibits promising pharmacological properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6. N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide also activates the Nrf2/ARE pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain sensitivity in animal models. N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide in lab experiments is its promising pharmacological properties. N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. However, one of the limitations of using N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves the condensation of 4-methoxybenzylamine with 2,6-dimethylpyridine-3,5-dicarboxylic acid anhydride followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acylation of the resulting amine with 1-bromo-3-chloropropane followed by cyclization with triethylamine.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in drug development. It exhibits promising pharmacological properties, including anti-inflammatory and analgesic effects. N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity in animal models. It also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-4-3-5-18(21-14)25-17-10-11-22(13-17)19(23)20-12-15-6-8-16(24-2)9-7-15/h3-9,17H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKDIXVGTVXCET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylnaphthalene-2-carboxamide](/img/structure/B2364956.png)

![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea](/img/structure/B2364959.png)
![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2364964.png)


![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)
![1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2364969.png)
![3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2364970.png)
![1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2364973.png)